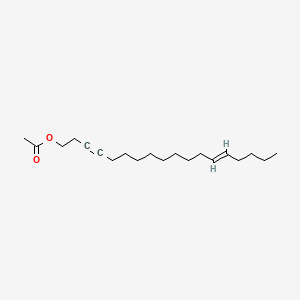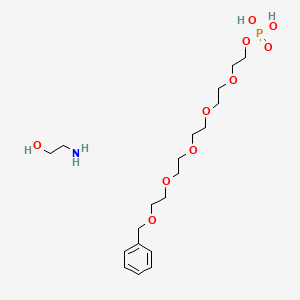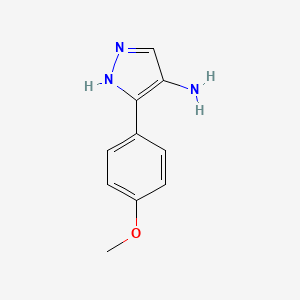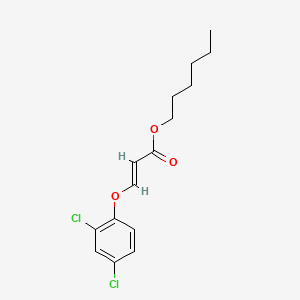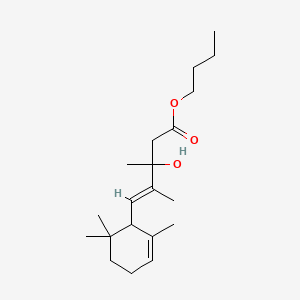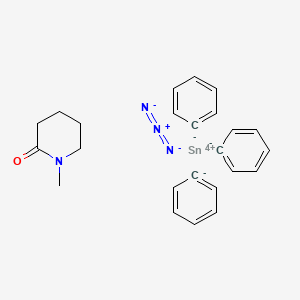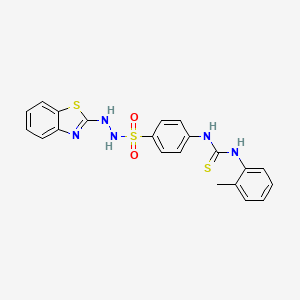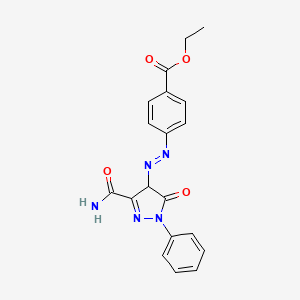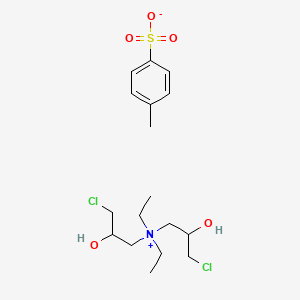
Erybraedin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erybraedin D is a pterocarpan, a subclass of flavonoid compounds, identified in various species of Erythrina plants. It has been found in the stem bark of Erythrina abyssinica, the root bark of Erythrina eriotriocha, the roots of Erythrina mildbraedii, and Erythrina x bidwillii . This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anticancer, and antiviral activities.
Méthodes De Préparation
Erybraedin D can be isolated from natural sources such as the Erythrina species. The extraction process typically involves the use of organic solvents like methanol, ethyl acetate, and dichloromethane. The extracts are then subjected to chromatographic techniques to purify the compound .
Synthetic routes for this compound involve the use of prenylated isoflavonoids as starting materials. The synthesis process includes steps like cyclization, hydroxylation, and prenylation under controlled conditions. Industrial production methods are still under research, focusing on optimizing yield and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
Erybraedin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced flavonoid derivatives.
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities.
Applications De Recherche Scientifique
Propriétés
Numéro CAS |
119269-72-6 |
|---|---|
Formule moléculaire |
C25H26O4 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
7,7-dimethyl-18-(3-methylbut-2-enyl)-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol |
InChI |
InChI=1S/C25H26O4/c1-14(2)5-6-16-20(26)8-7-17-23(16)27-13-19-18-11-15-9-10-25(3,4)29-21(15)12-22(18)28-24(17)19/h5,7-12,19,24,26H,6,13H2,1-4H3 |
Clé InChI |
ZWEQONVPSDWALR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C=CC2=C1OCC3C2OC4=C3C=C5C=CC(OC5=C4)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


